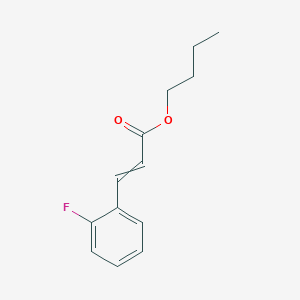

Butyl 3-(2-fluorophenyl)prop-2-enoate

Description

Butyl 3-(2-fluorophenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a fluorinated aromatic ring at the β-position and a butyl ester group. The compound’s structure combines a conjugated enoate system with a 2-fluorophenyl substituent, which influences its electronic properties, stability, and reactivity. The fluorine atom’s electron-withdrawing nature enhances the electrophilicity of the α,β-unsaturated system, making it reactive in Michael additions or polymerization reactions.

Properties

CAS No. |

826990-97-0 |

|---|---|

Molecular Formula |

C13H15FO2 |

Molecular Weight |

222.25 g/mol |

IUPAC Name |

butyl 3-(2-fluorophenyl)prop-2-enoate |

InChI |

InChI=1S/C13H15FO2/c1-2-3-10-16-13(15)9-8-11-6-4-5-7-12(11)14/h4-9H,2-3,10H2,1H3 |

InChI Key |

FOSGLNJPSVGYEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C=CC1=CC=CC=C1F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-(2-fluorophenyl)prop-2-enoate typically involves the esterification of 3-(2-fluorophenyl)prop-2-enoic acid with butanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors and efficient separation techniques to isolate the desired ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(2-fluorophenyl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester functionality to alcohols or other reduced forms.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2-fluorophenyl)prop-2-enoic acid or other oxidized derivatives.

Reduction: Formation of butyl 3-(2-fluorophenyl)propan-2-ol or other reduced forms.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Butyl 3-(2-fluorophenyl)prop-2-enoate has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl 3-(2-fluorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, leading to biological effects. The ester functionality can undergo hydrolysis to release the active components, which then exert their effects on the target molecules.

Comparison with Similar Compounds

Butyl Acrylate (Butyl prop-2-enoate)

- Structure: Lacks the aromatic substituent, comprising only a simple prop-2-enoate ester.

- Molecular Weight : 128.17 g/mol .

- Key Differences : The absence of the 2-fluorophenyl group reduces steric hindrance and electronic complexity.

- Applications: Widely used as a monomer in industrial polymer synthesis due to high reactivity and low viscosity .

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

- Structure: Features a 3-oxopropanoate backbone instead of the conjugated enoate system.

- Molecular Weight : 210.20 g/mol (calculated).

- Key Differences: The oxo group enables keto-enol tautomerism, altering reactivity compared to the α,β-unsaturated system of the target compound. This derivative is utilized in pharmaceutical intermediates, where tautomerism influences binding affinity .

3-Methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC)

- Structure : Contains a 4-methoxyphenyl substituent and a branched 3-methylbutyl ester.

- Molecular Weight : ~249 g/mol (calculated) .

- Key Differences : The methoxy group (electron-donating) enhances UV absorption at longer wavelengths compared to the electron-withdrawing fluorine in the target compound. IMC is employed in sunscreens for its broad-spectrum UV filtering .

Perfluorinated Sulfonamide Butyl Esters (e.g., [67906-40-5])

- Structure : Includes a perfluorinated sulfonamide chain attached to the ester.

- Key Differences : Extensive fluorination increases chemical inertness and environmental persistence. Such compounds are used in coatings and surfactants but raise ecological toxicity concerns .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Discussion

Fluorine vs. Methoxy Substituents :

- The 2-fluorophenyl group in the target compound increases electron deficiency at the α,β-unsaturated site compared to the electron-rich 4-methoxyphenyl group in IMC. This difference shifts UV absorption maxima and reactivity patterns .

- Fluorine’s electronegativity enhances resistance to oxidative degradation, making the compound suitable for high-stability applications.

Ester Chain Length and Branching: Butyl esters (linear or branched) improve hydrophobicity compared to shorter chains (e.g., ethyl), reducing volatility and enhancing compatibility with non-polar matrices .

Conjugated Enoate vs. Oxo Systems: The α,β-unsaturated system in this compound facilitates polymerization and nucleophilic additions, unlike the oxo derivative’s tautomerism-driven reactivity .

Environmental and Safety Considerations :

- Unlike perfluorinated analogs , the single fluorine substituent in the target compound likely reduces bioaccumulation risks while retaining desirable stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.